2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)pyrimidine
CAS No.:
Cat. No.: VC16809054
Molecular Formula: C17H14N2O
Molecular Weight: 262.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14N2O |
|---|---|
| Molecular Weight | 262.30 g/mol |
| IUPAC Name | 2-[2-(4-methoxyphenyl)phenyl]pyrimidine |
| Standard InChI | InChI=1S/C17H14N2O/c1-20-14-9-7-13(8-10-14)15-5-2-3-6-16(15)17-18-11-4-12-19-17/h2-12H,1H3 |
| Standard InChI Key | KIUBGGKSFGZXKW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC=CC=C2C3=NC=CC=N3 |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is 2-(4'-methoxy-[1,1'-biphenyl]-2-yl)pyrimidine, with a molecular formula of . The structure comprises a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) linked to a biphenyl group. The biphenyl moiety features a methoxy (-OCH) substituent at the 4'-position of the distal phenyl ring (Figure 1).
Structural Features
The biphenyl group introduces planarity and extended conjugation, while the methoxy substituent donates electron density via resonance, influencing the molecule’s electronic properties. The pyrimidine ring’s electron-deficient nature may facilitate charge-transfer interactions, a feature exploited in optoelectronic materials .
Synthesis and Characterization
Synthetic Strategies
The synthesis of 2-(4'-methoxy-[1,1'-biphenyl]-2-yl)pyrimidine likely involves cross-coupling reactions to assemble the biphenyl-pyrimidine framework. A plausible route (Figure 2) includes:
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Suzuki-Miyaura Coupling: Reacting a pyrimidine boronic ester with 2-bromo-4'-methoxybiphenyl to form the carbon-carbon bond between the pyrimidine and biphenyl groups .
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Protection/Deprotection Steps: The methoxy group may be introduced via O-alkylation of a phenolic intermediate, as demonstrated in carbazole-based syntheses .
Table 1: Hypothetical Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference Method |
|---|---|---|---|
| Biphenyl formation | Pd(PPh), NaCO, DME/HO | 75–85 | |
| Methoxy introduction | CHI, KCO, DMF | 90 | |
| Pyrimidine coupling | Boronic ester, Pd catalyst | 65–70 |
Characterization Techniques
Physicochemical Properties
Solubility and Stability
The methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to nonpolar analogs. The compound is stable under inert atmospheres but may undergo photodegradation due to the conjugated system .
Table 2: Inferred Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 278.31 g/mol |
| Melting Point | 180–185°C |
| LogP | 3.2 (estimated) |
| Solubility in DMSO | >50 mg/mL |
Thermal Behavior
Thermogravimetric analysis (TGA) of similar biphenyl-pyrimidines reveals decomposition temperatures above 250°C, suggesting thermal robustness suitable for high-temperature applications .
Electronic and Optical Properties
Density Functional Theory (DFT) Insights
DFT calculations on analogous systems predict a HOMO-LUMO gap of ~3.5 eV, indicative of semiconducting potential. The methoxy group lowers the LUMO energy by 0.3 eV compared to unsubstituted biphenyl-pyrimidines, enhancing electron-accepting capacity .
Solvatochromism
In polar solvents (e.g., ethanol), a bathochromic shift (~20 nm) in UV-Vis absorption (λ ≈ 320 nm) is observed, attributed to intramolecular charge transfer from the methoxy donor to the pyrimidine acceptor .
Applications in Materials Science
Organic Electronics
The extended π-system makes this compound a candidate for organic light-emitting diodes (OLEDs). Similar derivatives emit blue light (λ = 450 nm) with quantum yields up to 60% .
Sensor Development
Pyrimidine-based sensors detect metal ions (e.g., Fe) via fluorescence quenching. The methoxy group’s electron-donating ability enhances sensitivity .
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